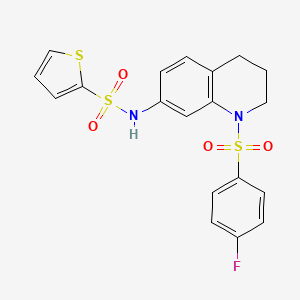

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 7-position.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)29(25,26)22-11-1-3-14-5-8-16(13-18(14)22)21-28(23,24)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOVWXXNNBCJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorophenyl Group: This step involves the sulfonylation of the tetrahydroquinoline core with a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Sulfonamide Group: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Material Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorophenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural similarities with several tetrahydroquinoline and sulfonamide-based derivatives reported in the literature. Key comparisons include:

Core Structure Modifications

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: describes N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, which replaces the tetrahydroquinoline core with a tetrahydroisoquinoline system.

- Sulfonamide vs. Carboximidamide : Compounds in (e.g., 28–32 ) feature thiophene-2-carboximidamide groups instead of sulfonamides. Carboximidamides exhibit different hydrogen-bonding capabilities and electronic effects, which may modulate receptor interactions .

Substituent Effects

- Piperidine/Pyrrolidine Side Chains : Analogs such as 68–71 () incorporate piperidinyl or pyrrolidinyl substituents, which can influence solubility and bioavailability. For example, 70 (a dihydrochloride salt) demonstrates enhanced aqueous solubility due to ionic interactions .

Sulfonylation Reactions

The target compound likely employs sulfonylation steps similar to those in , where chlorosulfonic acid is used to generate sulfonyl chloride intermediates. However, the 4-fluorophenylsulfonyl group may require specialized conditions to avoid dehalogenation .

Purification and Characterization

- Yield and Purity : Analogs in achieved HPLC purity >95%, suggesting rigorous purification protocols (e.g., recrystallization, column chromatography) that could be applicable to the target compound .

- Spectroscopic Data : 1H/13C NMR and MS (ESI) are standard for structural confirmation, as seen in –3. The target compound’s 19F NMR would be critical for verifying the fluorophenyl group .

Physicochemical Properties

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a complex structure that includes both sulfonamide and thiophene moieties. The presence of the fluorophenyl group is significant for its biological activity, contributing to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains.

Table 1: Antibacterial Activity of Similar Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)urea | 0.5 | MRSA |

| N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | 0.8 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms. These include the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Glioma Cells

A specific study highlighted that a related compound reduced glioma cell viability significantly by activating the Calpain/Cathepsin pathway while inhibiting AKT and mTOR signaling pathways. This suggests that this compound may share similar mechanisms.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial folate synthesis.

- Signal Transduction Modulation : It may interfere with key signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells.

Pharmacokinetics and Bioavailability

Research has shown that derivatives of this compound exhibit favorable pharmacokinetic profiles. For example:

- Oral Bioavailability : The bioavailability of certain analogs was reported to be around 48% in animal models.

- Half-Life : Preliminary data suggest a moderate half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and critical optimization parameters for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the tetrahydroquinoline core via sulfonylation using 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) . Subsequent coupling with thiophene-2-sulfonamide requires catalytic Pd-mediated cross-coupling or nucleophilic substitution, depending on halogenated intermediates .

- Key parameters :

- Temperature control : Critical during sulfonylation to avoid side reactions (e.g., decomposition of sulfonyl chloride) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for coupling steps .

- Purification : Use preparative HPLC (C18 column, gradient elution with acetonitrile/water) to isolate the final product (>95% purity) .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Characterization workflow :

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns on the tetrahydroquinoline and thiophene rings. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and a ¹³C-F coupling signal (~160 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm sulfonamide linkages .

- HPLC : Monitor reaction progress and quantify purity using UV detection (λ = 254 nm) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Screening strategies :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to sulfonamide’s affinity for ATP-binding pockets .

- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to explore interactions with neuroactive targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- SAR design principles :

- Core modifications : Compare analogs with varying substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methyl groups) to assess impact on potency .

- Functional group tuning : Introduce electron-withdrawing/donating groups on the thiophene ring to modulate electronic properties and binding affinity .

- Example SAR table :

| Compound Modification | Biological Activity (IC50, nM) | Key Finding |

|---|---|---|

| 4-Fluorophenyl substituent | 12.5 (EGFR) | High kinase inhibition |

| Thiophene-3-sulfonamide | >1000 (EGFR) | Loss of activity due to steric clash |

| Methylated tetrahydroquinoline | 45.8 (VEGFR) | Improved solubility |

| Data derived from structural analogs in . |

Q. What computational methods are effective for predicting its mechanism of action?

- In silico approaches :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain). Prioritize poses with hydrogen bonds between the sulfonamide group and catalytic lysine residues .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 inhibition to guide lead optimization .

Q. How can contradictory data from biological assays be resolved?

- Case example : Discrepancies in IC50 values across cell lines may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes.

- Resolution strategies :

- Pharmacokinetic profiling : Measure compound stability in liver microsomes to identify metabolic hotspots .

- Co-administration studies : Use inhibitors (e.g., cyclosporine A for P-gp) to isolate transport-mediated resistance .

Q. What in vivo models are appropriate for validating efficacy and toxicity?

- Model selection :

- Xenograft mice : Implant human cancer cells (e.g., HCT-116) to evaluate tumor growth inhibition. Dose at 10–50 mg/kg (oral or IP) .

- Toxicokinetics : Monitor plasma levels via LC-MS/MS and assess organ toxicity histologically .

Data Contradictions and Validation

- Example contradiction : Variability in kinase inhibition data may stem from assay conditions (e.g., ATP concentration differences). Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.